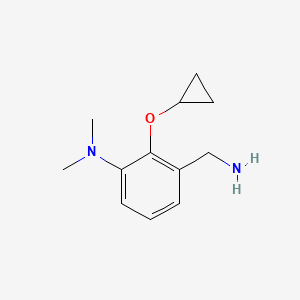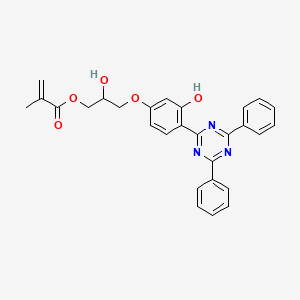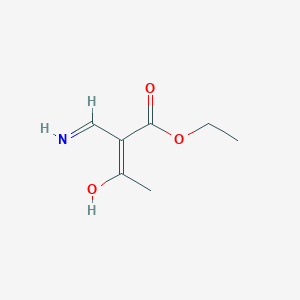![molecular formula C19H21N3O3 B14814531 Propanamide, N-[4-(1-oxo-2-phenylethylhydrazinocarbonyl)phenyl]-](/img/structure/B14814531.png)
Propanamide, N-[4-(1-oxo-2-phenylethylhydrazinocarbonyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide: is a synthetic organic compound with the molecular formula C₁₉H₂₁N₃O₃ It is characterized by a complex structure that includes a phenylpropanoyl group, a hydrazino group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide typically involves multiple steps:
Formation of the Phenylpropanoyl Hydrazide: This step involves the reaction of phenylpropanoic acid with hydrazine to form phenylpropanoyl hydrazide.
Coupling with 4-Aminobenzoic Acid: The phenylpropanoyl hydrazide is then coupled with 4-aminobenzoic acid under specific conditions to form the intermediate product.
Acylation: The final step involves the acylation of the intermediate product with propanoyl chloride to yield N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanoyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenylpropanone or phenylpropanoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biochemical Research: It is used in studies involving enzyme inhibition and protein interactions.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenylpropanoyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)acetamide
- N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)butanamide
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain attached to the amide group. This can influence the compound’s solubility, reactivity, and binding affinity.
- Unique Properties: N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]propanamide |
InChI |
InChI=1S/C19H21N3O3/c1-2-17(23)20-16-11-9-15(10-12-16)19(25)22-21-18(24)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H,20,23)(H,21,24)(H,22,25) |
InChI Key |
FETXBPBCIGAROK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


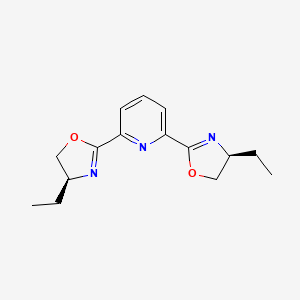

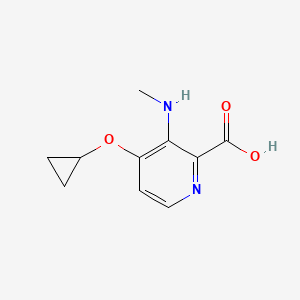
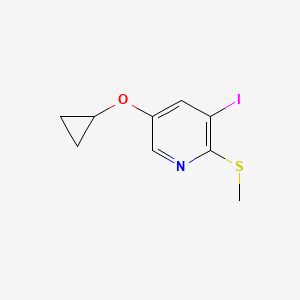
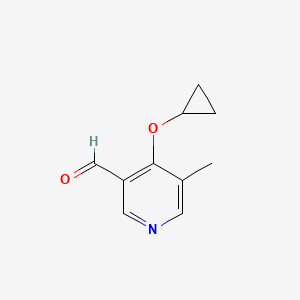
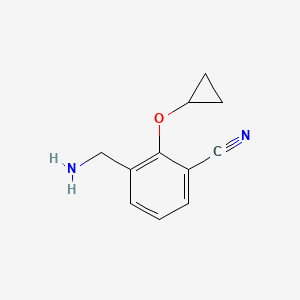
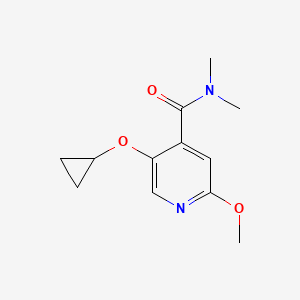

![(2S)-6-({11-[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazole-4-amido]-10,12-dimethyl-1-oxo-1,2,3,4,5,6,7,8-octahydro-2-benzazecin-2-yl}amino)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B14814487.png)

